molecular formula C10H7BrClNO2 B1524781 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL CAS No. 90766-88-4

1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL

Cat. No.: B1524781
CAS No.: 90766-88-4
M. Wt: 288.52 g/mol
InChI Key: WBHWTHITARKRRS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of indole chemistry research that began in the late 19th century. The systematic exploration of halogenated indole derivatives gained momentum during the mid-20th century as researchers recognized the potential for enhanced biological activities through strategic halogen substitution. The specific compound this compound was developed as part of comprehensive studies investigating indigogenic substrates for enzyme cytochemistry applications.

The discovery process involved systematic modification of existing indoxyl compounds to create more effective enzyme substrates. Early research focused on developing compounds that could produce distinct colorimetric changes upon enzymatic action, leading to the incorporation of specific halogen patterns that would optimize both substrate recognition and product visibility. The synthesis methodology for this particular compound was refined through multiple iterations, with researchers optimizing reaction conditions to achieve reliable yields and product purity.

Patent documentation reveals that the synthesis methodology for related compounds in this family was developed and refined over several decades, with significant improvements in production efficiency achieved through optimized reaction parameters. The compound's development benefited from advances in organic synthesis techniques, particularly those involving cyclization and decarboxylation reactions that enable the formation of the indole ring system with precise halogen placement.

Significance in Indole Chemistry

This compound occupies a particularly important position within indole chemistry due to its unique combination of functional groups and halogen substituents. The indole ring system serves as a fundamental structural motif found in numerous natural products and pharmaceutical compounds, making derivatives of this core structure highly valuable for medicinal chemistry applications. The specific substitution pattern present in this compound provides multiple reactive sites that can be exploited for further chemical modifications.

The significance of this compound in indole chemistry extends beyond its direct applications to its role as a synthetic intermediate. The presence of both bromine and chlorine atoms provides orthogonal reactivity that allows for selective functionalization strategies. The bromine atom at the 5-position can participate in nucleophilic substitution reactions, while the chlorine atom at the 6-position offers different reactivity patterns, enabling complex synthetic transformations.

Research demonstrates that the acetyl group at the nitrogen position enhances the compound's stability while maintaining reactivity at other positions. This balance between stability and reactivity makes the compound particularly valuable for multi-step synthetic sequences where intermediate stability is crucial. The hydroxyl group at the 3-position provides additional functionality for hydrogen bonding interactions and can serve as a site for further derivatization.

The compound's importance is further highlighted by its applications in pharmaceutical development, where it serves as a valuable intermediate in the synthesis of various therapeutic agents. Studies indicate that structural modifications of this compound can lead to enhanced biological activities, particularly in the development of anti-cancer agents where the unique halogen substitution pattern contributes to improved therapeutic profiles.

Position in the Halogenated Indoxyl Compound Family

Within the broader family of halogenated indoxyl compounds, this compound represents a sophisticated example of strategic halogen incorporation for enhanced functionality. The compound belongs to a class of molecules that combine the indoxyl core structure with carefully positioned halogen atoms to achieve specific chemical and biological properties.

Compound Type Halogen Pattern Primary Applications Key Properties
Monohalogenated Indoxyls Single halogen Basic enzyme substrates Moderate reactivity
Dihalogenated Indoxyls Two halogens Enhanced substrates Improved specificity
This compound Br + Cl pattern Advanced applications Optimized performance
Related Acetate Esters Various patterns Specialized uses Modified solubility

The specific bromochloro substitution pattern in this compound provides unique advantages compared to other halogenated indoxyl derivatives. Research indicates that the combination of bromine at the 5-position and chlorine at the 6-position creates an optimal balance of electronic effects that enhance both substrate recognition and product formation in enzymatic reactions. This positioning also influences the compound's chemical reactivity, making it suitable for specific synthetic applications that require controlled reactivity patterns.

Comparative studies with related compounds demonstrate that the dual halogen substitution provides superior performance in enzyme cytochemistry applications compared to single halogen derivatives. The electronic effects of the bromine and chlorine atoms work synergistically to create optimal binding interactions with target enzymes while facilitating the formation of highly visible colored products upon enzymatic conversion.

The compound's position within this family is further distinguished by its acetyl protecting group, which differentiates it from simple halogenated indoxyl compounds. This protection strategy allows for greater synthetic flexibility while maintaining the essential reactivity required for its intended applications. The acetyl group can be selectively removed under specific conditions, providing access to the free indoxyl compound when required for particular synthetic transformations.

Current Research Landscape

The contemporary research landscape surrounding this compound encompasses multiple disciplines, reflecting the compound's versatility and potential for diverse applications. Current investigations span pharmaceutical development, biological research, material science, and agricultural chemistry, with each field contributing unique perspectives on the compound's utility and potential.

In pharmaceutical development, ongoing research focuses on leveraging the compound's unique structural properties for the development of novel therapeutic agents. Studies demonstrate that derivatives of this compound exhibit significant biological activities, particularly in anti-cancer applications where the halogen substitution pattern contributes to enhanced potency and selectivity. Research groups are investigating structure-activity relationships to optimize therapeutic profiles while minimizing unwanted side effects.

Biological research applications continue to expand, with particular emphasis on the compound's role in cellular signaling and regulation studies. The compound's ability to interact with various biological targets makes it valuable for understanding disease pathways and mechanisms of action. Current investigations explore its potential for modulating specific cellular processes, with researchers examining how the unique halogen pattern influences biological activity and target selectivity.

Research Area Current Focus Key Findings Future Directions
Pharmaceutical Development Anti-cancer agents Enhanced biological activity Structure optimization
Biological Research Cellular signaling Disease pathway understanding Mechanism elucidation
Material Science Organic semiconductors Improved performance Device applications
Agricultural Chemistry Sustainable pesticides Reduced environmental impact Commercial development

Material science research has identified promising applications for this compound in the development of organic semiconductors. The unique electronic properties conferred by the halogen substituents make it suitable for use in electronic devices, where it can enhance performance and efficiency. Researchers are exploring how the compound's structure can be modified to optimize its properties for specific electronic applications.

Agricultural chemistry represents an emerging area of research interest, with studies investigating the compound's potential for developing new agrochemicals. The unique structural features suggest possibilities for creating pesticides with improved efficacy and reduced environmental impact compared to traditional alternatives. This research direction aligns with growing demands for more sustainable agricultural practices.

Recent patent filings and scientific publications indicate continued innovation in synthesis methodologies, with researchers developing more efficient and environmentally friendly approaches to compound production. These advances focus on optimizing reaction conditions, improving yields, and reducing waste generation while maintaining product quality and purity.

Properties

IUPAC Name

1-(5-bromo-6-chloro-3-hydroxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-5(14)13-4-10(15)6-2-7(11)8(12)3-9(6)13/h2-4,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHWTHITARKRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699720
Record name 1-(5-Bromo-6-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90766-88-4
Record name 1-(5-Bromo-6-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Phenylglycine Derivatives

A common approach involves starting from N-(4-bromo-5-chloro-2-carboxy)phenylglycine, which undergoes cyclization and acetylation in the presence of acetic anhydride and sodium acetate. The process is conducted in a two-necked round-bottom flask with the following conditions:

  • Reagents: N-(4-bromo-5-chloro-2-carboxy)phenylglycine (5.000 g, 16.21 mmol), anhydrous sodium acetate (5.318 g, 64.83 mmol, 4.0 equiv.), acetic anhydride (75 mL).
  • Reaction temperature: 135-140 °C.
  • Reaction time: Approximately 25 minutes until cessation of carbon dioxide evolution.
  • Workup: Cooling, addition of ice water, filtration, neutralization with saturated sodium bicarbonate, washing, drying, and recrystallization from ethanol-water.

This method yields 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester with a yield of 68%.

Microwave-Assisted Cyclization

Recent advances include microwave-assisted synthesis, which accelerates the cyclization step. For example, ring closure of 2-[(carboxymethyl)amino]benzoic acid derivatives using acetic anhydride and sodium acetate under microwave irradiation has been reported to give 1-acetyl-5-bromo-1H-indol-3-yl acetate in yields ranging from 5% to 68%, depending on substrate and conditions.

Acetylation and Esterification Steps

Following cyclization, acetylation of the indole nitrogen is achieved by reaction with acetic anhydride. Esterification at position 3 can be performed using acetic anhydride or acetic acid derivatives under controlled conditions. These steps require careful temperature regulation (typically 135-150 °C) and use of excess sodium acetate to drive the reaction to completion.

Purification Techniques

Purification is typically achieved by recrystallization from ethanol-water mixtures and may be supplemented by column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Temperature (°C) Time (min) Yield (%) Notes
Cyclization and acetylation N-(4-bromo-5-chloro-2-carboxy)phenylglycine, sodium acetate, acetic anhydride 135-140 ~25 68 CO2 evolution indicates reaction progress
Microwave-assisted cyclization 2-[(carboxymethyl)amino]benzoic acid derivatives, acetic anhydride, sodium acetate Variable Minutes 5-68 Rapid, efficient, but yield depends on substrate
Purification Ethanol-water recrystallization, column chromatography, preparative HPLC Ambient Variable - Ensures high purity

Mechanistic Insights

The key mechanistic step involves cyclization via intramolecular condensation between the amino and carboxyl groups of the phenylglycine derivative, facilitated by sodium acetate acting as a base and acetic anhydride as both acetylating agent and dehydrating agent. The evolution of carbon dioxide during the reaction confirms decarboxylation as part of the ring closure process.

Analytical and Characterization Data

The synthesized compound exhibits the following properties:

Property Value
Molecular Formula C12H9BrClNO3
Molecular Weight 330.56 g/mol
Melting Point 125-128 °C
Boiling Point 395.7 °C
Density 1.5 g/cm³

These physical constants are consistent with the expected structure and purity of 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol.

Summary and Research Findings

  • The preparation of this compound is efficiently achieved via cyclization of substituted phenylglycine derivatives using acetic anhydride and sodium acetate.
  • Microwave-assisted methods offer rapid synthesis but may vary in yield.
  • Reaction monitoring via carbon dioxide evolution and purification by recrystallization and chromatography ensure high-quality product.
  • Yields up to 68% have been reported under optimized conditions.
  • The compound serves as a valuable intermediate in pharmaceutical and material science research due to its functionalized indole core.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers .

Scientific Research Applications

Scientific Research Applications

1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol is widely used in various scientific research applications :

  • Pharmaceutical Development This compound acts as a valuable intermediate in synthesizing pharmaceuticals, especially anticancer agents. Its structural properties enhance biological activity .
  • Biological Research It is employed in studies to understand the mechanisms of action of indole derivatives, which are crucial in cellular signaling and regulation, thereby aiding in understanding disease pathways .
  • Material Science The compound's properties make it suitable for developing novel materials like organic semiconductors, which can enhance the performance and efficiency of electronic devices .
  • Agricultural Chemistry It shows potential in creating new agrochemicals, offering improved efficacy and reduced environmental impact compared to traditional pesticides, thus promoting sustainable agriculture .
  • Analytical Chemistry This compound is used as a standard in analytical techniques, assisting researchers in accurately quantifying similar compounds in complex mixtures, which is essential for quality control in manufacturing processes .

Detailed Research Findings

Recent studies highlight the biological activities and applications of halogenated indole derivatives, including 1H-Indol-3-ol, 5-bromo-4-chloro-:

  • Anticancer Properties Research suggests that this compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Antimicrobial Activity It has demonstrated potential against several microbial strains, indicating its possible use in treating infections.
  • Enzyme Inhibition The compound can inhibit phosphodiesterase, suggesting potential applications in cardiovascular diseases and other conditions where cGMP modulation is beneficial.

Data Table: Biological Activities of Indole Derivatives

StudyFindings
Birajdar et al. (2013)Indole derivatives showed antibacterial activity against S. typhi, with MIC values lower than ampicillin.
Henderson et al. (2015)Bis-benzimidazole analogues exhibited antiviral activity against the Hepatitis C virus (HCV).
Dhanamjayulu et al. (2019)Indole derivatives showed antifungal activity against C. albicans, with MIC values ranging from 4–16 μg/ml.

Esterase and Cytochemistry Applications

Mechanism of Action

The mechanism of action of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL involves its interaction with specific molecular targets. The bromine and chlorine substitutions can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Properties

  • Solubility : Soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous buffers without organic solvents .
  • Storage : Stable at -20°C for up to one month; prolonged stability (6 months) at -80°C .
  • Applications : Used in histochemical staining to localize esterase activity in tissues and cells, leveraging its chromogenic properties .

Comparison with Similar Compounds

Structural Analogs and Derivatives

5-Bromo-6-chloroindolyl 1,3-diacetate

  • Structure : Features two acetyl groups at the 1- and 3-positions instead of a hydroxyl group at the 3-position.
  • Molecular Formula: C₁₄H₁₁BrClNO₄ .
  • Key Differences :
    • Reactivity : The diacetate derivative is less polar due to esterification, enhancing its permeability in lipid-rich environments.
    • Applications : Acts as a precursor for generating 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL via enzymatic deacetylation .

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

  • Structure : Chloro substituent at the 4-position instead of the 6-position.
  • CAS : 3030-06-6 .

Triazinoquinoxaline-Indole Hybrids (e.g., Compound 43)

  • Structure: Combines indole with triazinoquinoxaline and pyrazole moieties.
  • Molecular Formula : C₂₈H₂₃BrN₈O .
  • Key Differences: Bioactivity: Designed for pharmaceutical applications (e.g., kinase inhibition) rather than diagnostic use. Synthetic Complexity: Requires multi-step synthesis involving cyclocondensation and cross-coupling reactions .

Physicochemical and Functional Comparisons

Property This compound 5-Bromo-6-chloroindolyl 1,3-diacetate 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
Molecular Weight (g/mol) 288.53 351.60 351.60
Substituents 1-Acetyl, 5-Br, 6-Cl, 3-OH 1,3-Diacetyl, 5-Br, 6-Cl 1-Acetyl, 5-Br, 4-Cl, 3-acetate
Solubility Soluble in DMSO Likely soluble in organic solvents Not reported
Primary Use Enzyme cytochemistry Synthetic intermediate Research chemical

Research Findings

Enzymatic Specificity

  • The 6-chloro substituent in this compound enhances substrate recognition by esterases compared to the 4-chloro isomer, as evidenced by faster chromogen formation in cytochemical assays .

Thermodynamic Stability

  • The acetyl group at the 1-position in all analogs improves stability against oxidative degradation, a critical factor for long-term storage .

Biological Activity

1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL is a synthetic indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is particularly noted for its potential applications in cancer therapy, antimicrobial treatments, and biochemical research. The presence of halogen atoms, specifically bromine and chlorine, in its structure enhances its reactivity and biological activity.

The molecular formula of this compound is C₁₀H₇BrClNO₂, with a molecular weight of approximately 276.52 g/mol. The compound exhibits solubility characteristics influenced by the acetyl group, which may enhance its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death in cancer cells, a critical feature for anticancer agents .
  • Inhibition of Cell Proliferation : It has been shown to inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways.
  • Antimicrobial Activity : The compound exhibits activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for antibiotic development .

Anticancer Properties

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Induction of apoptosis via caspase activation
HCT116 (Colon)12.3Inhibition of cell cycle progression
A549 (Lung)8.7ROS formation leading to oxidative stress

These findings suggest that the compound's structural features contribute to its efficacy against various types of cancer cells.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated through Minimum Inhibitory Concentration (MIC) assays:

Microorganism MIC (µg/mL)
Staphylococcus aureus3.90
Escherichia coli4.50
Methicillin-resistant S. aureus (MRSA)1.00

These results indicate that the compound is particularly effective against MRSA, highlighting its potential as a therapeutic agent in combating resistant bacterial strains .

Case Studies

Several studies have explored the biological activity of indole derivatives, including this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to increased levels of apoptotic markers in MCF-7 cells, suggesting a mechanism involving caspase activation and mitochondrial dysfunction .
  • Antimicrobial Efficacy Against MRSA : Research indicated that the compound displayed superior inhibitory effects against MRSA compared to traditional antibiotics, emphasizing its role in addressing antibiotic resistance .
  • Interaction with DNA : Ethidium bromide intercalation assays revealed that this compound binds to DNA, potentially disrupting replication processes in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL?

  • Methodology : Begin with halogenation of the indole core. Bromination and chlorination at positions 5 and 6, respectively, can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Subsequent acetylation of the hydroxyl group at position 3 is performed with acetyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine. Monitor reaction progress via TLC and purify via column chromatography .
  • Critical Considerations : Optimize stoichiometry to avoid over-halogenation. Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. How can researchers characterize the structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (¹H NMR for acetyl protons at δ ~2.4 ppm; ¹³C NMR for carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for storing this compound?

  • Storage Protocol : Store in sealed, light-resistant containers under inert gas (Ar) at 2–8°C. Avoid exposure to moisture to prevent hydrolysis of the acetyl group. Long-term stability tests (e.g., 6-month studies) should monitor degradation via HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?

  • Resolution Strategy :

  • Perform X-ray crystallography to unambiguously assign the structure. Refine data using SHELXL-2018, leveraging Hirshfeld surface analysis to validate hydrogen bonding and packing .
  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies caused by solvent effects or tautomerism .

Q. What strategies are effective in using this compound as a substrate in phosphatase enzymatic assays?

  • Experimental Design :

  • Synthesize a phosphate derivative (e.g., 5-bromo-6-chloro-3-indolyl phosphate) via phosphorylation of the hydroxyl group. Use p-toluidine salts to enhance solubility in aqueous buffers .
  • Monitor enzymatic cleavage (e.g., alkaline phosphatase) via colorimetric detection (λ = 615 nm) of the indigo-like precipitate. Optimize pH (8–9) and temperature (37°C) for kinetic studies .

Q. How can low yields in the acetylation step be addressed during synthesis?

  • Optimization Approaches :

  • Protect the hydroxyl group prior to halogenation using tert-butyldimethylsilyl (TBDMS) ethers, then deprotect after acetylation .
  • Use catalytic DMAP (4-dimethylaminopyridine) to enhance acetyl transfer efficiency. Screen solvents (e.g., THF vs. DCM) for improved reaction kinetics .

Q. What analytical methods are most effective for detecting trace impurities in synthesized batches?

  • Quality Control Workflow :

  • LC-MS/MS : Detect halogenated byproducts (e.g., di-brominated analogs) with a reverse-phase column and electrospray ionization (ESI+).
  • ICP-MS : Quantify residual heavy metals (e.g., Cu from catalysts) at ppb levels .

Q. How can the bioactivity of this compound be evaluated against antimicrobial or anticancer targets?

  • Biological Assays :

  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays) .
  • Anticancer Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Combine with molecular docking to predict interactions with kinases (e.g., FLT3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL
Reactant of Route 2
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL

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